
(R)-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, difluorobut-3-en-1-yl moiety, and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base such as sodium hydride.
Introduction of the Difluorobut-3-EN-1-YL Moiety: This step involves the addition of a difluorobut-3-en-1-yl group through a nucleophilic substitution reaction.
Cyclization to Form the Dioxolane Ring: The final step involves the cyclization of the intermediate compound to form the dioxolane ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The difluorobut-3-en-1-yl moiety can be reduced to form a saturated butyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated butyl derivatives.
Substitution: Various substituted benzyloxy derivatives.
Applications De Recherche Scientifique
®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of ®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The difluorobut-3-en-1-yl moiety can participate in various biochemical pathways, influencing cellular processes. The dioxolane ring provides stability and enhances the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-((S)-1-(Methoxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane
- ®-4-((S)-1-(Ethoxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane
Uniqueness
®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and biological activity compared to its methoxy and ethoxy analogs. The difluorobut-3-en-1-yl moiety also contributes to its unique properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H20F2O3 |
|---|---|
Poids moléculaire |
298.32 g/mol |
Nom IUPAC |
(4R)-4-[(1S)-2,2-difluoro-1-phenylmethoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C16H20F2O3/c1-4-16(17,18)14(13-11-20-15(2,3)21-13)19-10-12-8-6-5-7-9-12/h4-9,13-14H,1,10-11H2,2-3H3/t13-,14+/m1/s1 |
Clé InChI |
RGXXXAFNDLNUPK-KGLIPLIRSA-N |
SMILES isomérique |
CC1(OC[C@@H](O1)[C@@H](C(C=C)(F)F)OCC2=CC=CC=C2)C |
SMILES canonique |
CC1(OCC(O1)C(C(C=C)(F)F)OCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





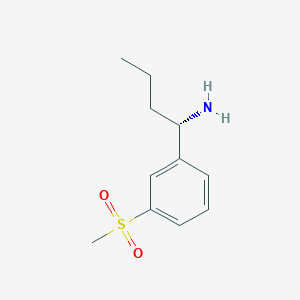
![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)
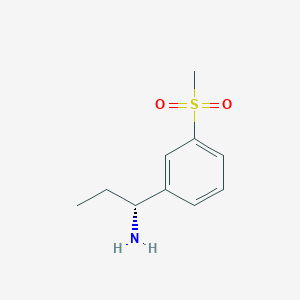
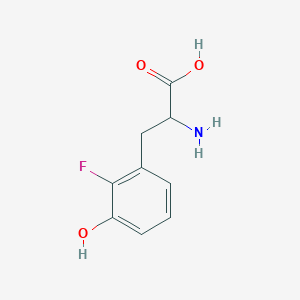
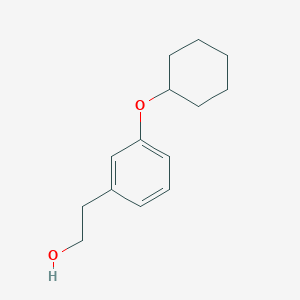
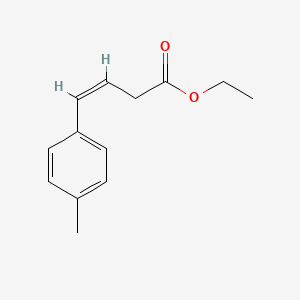
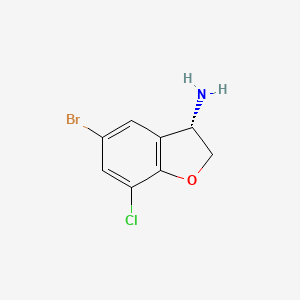
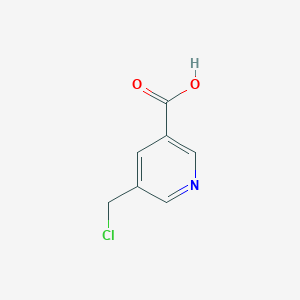
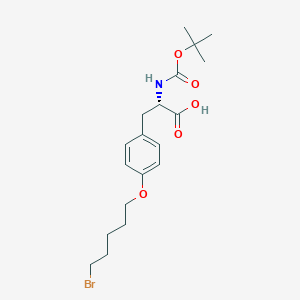

![(2S,4r,5R)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15235046.png)
